2-((2-Chloropyrimidin-4-yl)amino)benzamide
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Overview
Description
2-((2-Chloropyrimidin-4-yl)amino)benzamide is a chemical compound with the molecular formula C11H9ClN4O. It is a derivative of pyrimidine and benzamide, characterized by the presence of a chloropyrimidine moiety attached to an aminobenzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloropyrimidin-4-yl)amino)benzamide typically involves the reaction of 2,4-dichloropyrimidine with 2-aminobenzamide. One common method includes heating a mixture of 2,4-dichloropyrimidine and 2-aminobenzamide in hydrochloric acid at elevated temperatures, often using a microwave reactor . The reaction conditions may vary, but a typical procedure involves heating at 100°C for 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloropyrimidin-4-yl)amino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis can produce corresponding carboxylic acids and amines .
Scientific Research Applications
2-((2-Chloropyrimidin-4-yl)amino)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool in studying biological processes and pathways, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-((2-Chloropyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: A related compound used in similar applications.
2-((2-Fluoropyrimidin-4-yl)amino)benzamide: Another derivative with potential medicinal applications.
Uniqueness
2-((2-Chloropyrimidin-4-yl)amino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyrimidine moiety with an aminobenzamide structure allows for versatile applications in various fields .
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c12-11-14-6-5-9(16-11)15-8-4-2-1-3-7(8)10(13)17/h1-6H,(H2,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNWOWPIHQOTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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